4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylate core. One common method is the Stille coupling reaction , where a thiophene-2-carboxylate derivative is coupled with a pyridin-4-yl ethenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form thiophene-2-carboxylic acid.
Reduction: : The pyridine ring can be reduced to form pyridin-4-yl ethenyl derivatives.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Thiophene-2-carboxylic acid
Reduction: : Pyridin-4-yl ethenyl derivatives
Substitution: : Substituted phenyl derivatives
Scientific Research Applications
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.
Industry: : It can be used in the manufacture of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, while the pyridine moiety can bind to nucleic acids and proteins. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate: is unique due to its combination of thiophene and pyridine rings. Similar compounds include:
4-[(E)-2-(pyridin-4-yl)ethenyl]benzoic acid: : This compound lacks the thiophene ring and has a benzoic acid group instead.
1,4-bis(pyridin-4-yl)benzene: : This compound has two pyridine rings attached to a benzene ring, without the thiophene or carboxylate groups.
The presence of the thiophene ring in This compound imparts unique electronic and structural properties that differentiate it from these similar compounds.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S/c20-18(17-2-1-13-22-17)21-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGOIJUTSRNPO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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